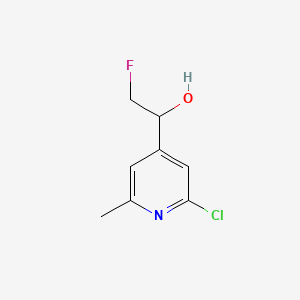
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, along with a fluoroethanol moiety
Preparation Methods
The synthesis of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with a suitable fluoroethanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like ethyl acetate. The reaction mixture is stirred under hydrogen atmosphere with a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be compared with other similar compounds, such as:
(2-Chloro-6-methylpyridin-4-yl)methanol: This compound has a similar pyridine ring structure but lacks the fluoroethanol moiety.
(2-Chloro-6-phenylpyridin-4-yl)methanol: This compound has a phenyl group instead of a methyl group on the pyridine ring.
(2-Methyl-6-phenylpyridin-3-yl)methanol: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2229506-76-5 |
|---|---|
Molecular Formula |
C8H9ClFNO |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-5-2-6(7(12)4-10)3-8(9)11-5/h2-3,7,12H,4H2,1H3 |
InChI Key |
ITHMTKLLZOCNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


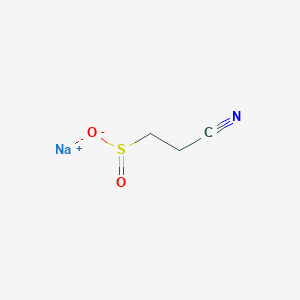
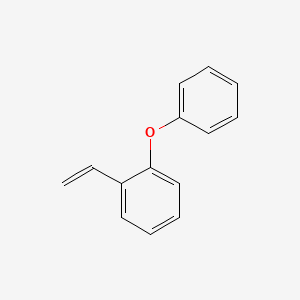
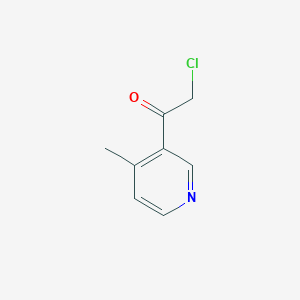
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
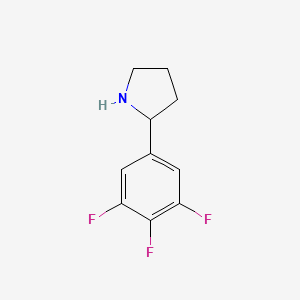
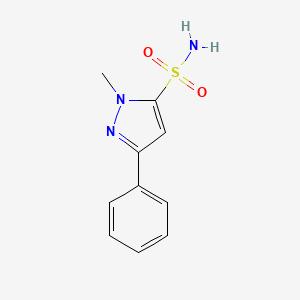
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
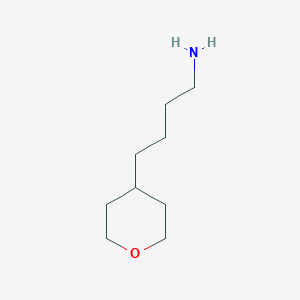
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
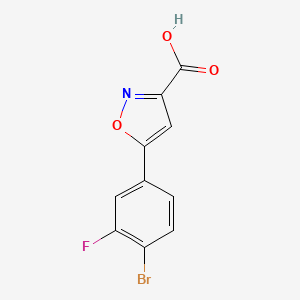
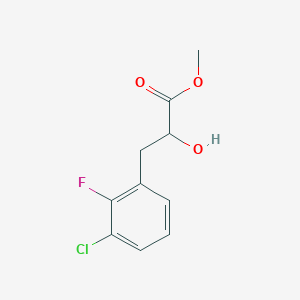
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
